2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a chemical compound that has garnered interest in various fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursorsThis process often employs metal-based catalysts and specific reagents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The presence of chlorine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylacetic acid
- 5-(Difluoromethoxy)phenylacetic acid
- 2,4-Dichloro-5-methoxyphenylacetic acid
Uniqueness
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid stands out due to the presence of both chlorine and fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .
Biological Activity
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, effects on neurotransmitter levels, and potential applications in drug development.
Chemical Structure and Properties
The compound features a dichloro and difluoromethoxy substituent on a phenylacetic acid backbone, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial and fungal strains. The results indicated that derivatives of this compound demonstrated potent bactericidal and fungicidal activities, particularly in modified forms such as those containing oxadiazole rings .
Table 1: Antimicrobial Efficacy of Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
10a | E. coli | 32 µg/mL |
10d | S. aureus | 16 µg/mL |
11g | C. albicans | 8 µg/mL |
Effects on Neurotransmitter Levels
Another significant area of research involves the compound's impact on neurotransmitter levels in the brain. A study administered the compound to animal models and assessed changes in levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) across various brain regions during postnatal development. The findings revealed that:
- NE levels increased initially but decreased by postnatal day 25.
- DA levels showed similar fluctuations.
- Serotonin levels were elevated in several brain regions at both early and later stages .
These alterations in neurotransmitter dynamics suggest potential implications for neurodevelopmental processes.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that the compound may inhibit certain enzyme activities or alter signal transduction pathways, leading to its observed biological effects.
Mechanism | Description |
---|---|
Enzyme Inhibition | Modulation of enzyme activity involved in metabolic pathways. |
Receptor Interaction | Binding affinity to neurotransmitter receptors affecting signaling pathways. |
Case Studies and Research Findings
- Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial properties, demonstrating that modifications significantly enhanced their efficacy against target pathogens .
- Neurodevelopmental Impact : Longitudinal studies showed that chronic exposure to the compound during critical developmental windows affected neurotransmitter levels, suggesting caution in its application .
- Potential Drug Development : The compound's unique structure has led to exploration as a potential candidate for new therapeutic agents targeting various diseases, including inflammatory conditions .
Properties
IUPAC Name |
2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRTUWFXVSMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.